molecular formula C15H15FN4O2 B2440291 (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034444-84-1

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Numéro de catalogue B2440291
Numéro CAS: 2034444-84-1
Poids moléculaire: 302.309
Clé InChI: AFJTYCKZBLTSLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It has also been investigated as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The study aimed to screen a series of analogues of this compound and study their structure-activity relationship . The cells were incubated with different concentrations of the compound analogues (from 10 nM to 100 μM) containing [3 H]uridine (2 μCi/ml, 1 μM) for 1 min .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 .

Applications De Recherche Scientifique

Equilibrative Nucleoside Transporters (ENTs) Inhibition

FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been studied extensively in vitro using nucleoside transporter-deficient cells. Notably, compound 3c, an analogue of FPMINT, emerged as the most potent inhibitor, reducing the maximum velocity of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km). Importantly, compound 3c is an irreversible and non-competitive inhibitor, making it a promising candidate for further investigation .

Anticancer Properties

Functionalized derivatives of FPMINT have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives, structurally related to FPMINT, have demonstrated potent antitumor activity against various tumor cell lines. Further research into FPMINT’s specific mechanisms of action and its impact on cancer cells could unveil novel therapeutic strategies.

Antibacterial Applications

Urease enzymes are crucial for the survival of highly pathogenic bacteria. Inhibiting urease can be a promising approach to prevent ureolytic bacterial infections. Although not directly studied for this purpose, FPMINT’s structural features warrant investigation as a potential urease inhibitor .

Antiviral and Antimalarial Investigations

Given the broad applications of sulfa drugs, including antiviral and antimalarial effects, exploring FPMINT’s activity against viruses and malaria parasites could yield valuable insights. However, specific studies on FPMINT’s antiviral and antimalarial properties are yet to be conducted .

Drug Discovery and Medicinal Chemistry

FPMINT’s unique structure provides opportunities for drug discovery and medicinal chemistry. Researchers can explore modifications to enhance its selectivity, bioavailability, and pharmacokinetic properties. Computational modeling and structure-activity relationship studies will be crucial in this endeavor.

Orientations Futures

Future research could focus on further investigating the structure-activity relationship of this compound and its analogues. This could lead to the development of more potent inhibitors of human equilibrative nucleoside transporters .

Propriétés

IUPAC Name

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJTYCKZBLTSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.